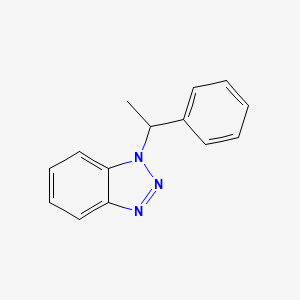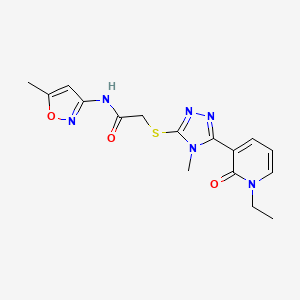
1-(1-phenylethyl)-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Phenylethylamine” is the organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
“1-Phenylethylamine” may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation . L-malic acid is used to resolve 1-Phenylethylamine, a versatile resolving agent in its own right .
Molecular Structure Analysis
The molecular formula of “1-Phenylethylamine” is C8H11N . It has a molar mass of 121.183 g·mol−1 .
Chemical Reactions Analysis
The main chemical property of amines, including “1-Phenylethylamine”, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .
Physical And Chemical Properties Analysis
“1-Phenylethylamine” has a density of 0.94 g/mL, a melting point of -65°C, and a boiling point of 187°C .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
“1-Phenylethanol” is one of the most commonly available chiral alcohols and is a colorless liquid with a mild gardenia-hyacinth scent . It is a natural product and is found in Cichorium endivia, Castanopsis cuspidata, and other organisms . This suggests potential future directions in the study and application of similar compounds.
Propiedades
IUPAC Name |
1-(1-phenylethyl)benzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)15-16-17/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHKDUBTSCTCPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-benzotriazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate](/img/structure/B2356893.png)

![7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2356896.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356899.png)
![4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2356900.png)





![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)
